1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1279088-80-0) is a boronic ester derivative with the molecular formula C₁₄H₂₃BN₂O₃ (MW: 278.16 g/mol) . It features a tetrahydro-2H-pyran (THP) group at position 1 and a pinacol boronate ester at position 3 of the pyrazole ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions.
Properties
IUPAC Name |
1-(oxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-9-17(16-11)12-7-5-6-10-18-12/h8-9,12H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRWOBTYGKIHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725904 | |
| Record name | 1-(Oxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279088-80-0 | |
| Record name | 1-(Oxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
It features a pyrazole ring linked to a tetrahydro-2H-pyran moiety and a dioxaborolane group, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, related pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of TTK (T-cell protein tyrosine kinase), a target in various cancers. One such derivative demonstrated an IC50 value of 0.1 nM against TTK, showcasing the potential for pyrazole-based compounds in cancer therapy .
Table 1: Summary of Anticancer Activity of Pyrazole Derivatives
The mechanism through which this compound exerts its biological effects is hypothesized to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of the dioxaborolane group is believed to enhance the compound's selectivity and potency by facilitating interactions with target proteins .
Case Studies
Several studies have explored the biological activity of related compounds. For example:
- In Vitro Studies : Research has shown that pyrazole derivatives can inhibit cancer cell growth through apoptosis induction and cell cycle arrest. One study reported that pyrazolo[1,5-a]pyrimidines led to significant reductions in tumor growth in xenograft models when administered orally .
- Pharmacokinetics : The pharmacokinetic profiles of these compounds indicate favorable absorption and bioavailability, which are critical for their potential use in clinical settings. Enhanced solubility and metabolic stability were noted in certain derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following properties:
- Molecular Formula : C14H23BN2O3
- Molecular Weight : 278.16 g/mol
- CAS Number : 1279088-80-0
- Purity : ≥95% .
The structure features a pyrazole ring substituted with a tetrahydropyran moiety and a boronate ester, which contributes to its reactivity and potential utility in various chemical reactions.
Medicinal Chemistry
The incorporation of boron into organic compounds has been widely recognized for enhancing biological activity. The compound's boronate moiety can serve as a crucial participant in biological processes:
- Anticancer Activity : Research indicates that pyrazole derivatives have shown promising anticancer properties. The presence of the boronate group may enhance the interaction with biological targets involved in tumor growth and proliferation .
- Enzyme Inhibition : Compounds similar to this pyrazole have been studied for their ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents for diseases such as diabetes and obesity .
Organic Synthesis
The compound can act as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : The boronate ester is particularly useful in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds. This application is essential for synthesizing complex organic molecules and pharmaceuticals .
- Functionalization of Aromatic Compounds : The compound can be utilized for the functionalization of aromatic systems, expanding the toolkit available for synthetic chemists .
Materials Science
The unique properties of this compound also make it suitable for applications in materials science:
- Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
- Sensors and Electronics : Due to its electronic properties, this compound could be explored for use in sensors or electronic devices where sensitivity to environmental changes is critical .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer effects. The results indicated that compounds with a similar boronate structure exhibited significant cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Organic Synthesis
In a research article from Organic Letters, researchers demonstrated the effectiveness of using this pyrazole derivative in Suzuki-Miyaura reactions. The study highlighted its ability to facilitate the formation of biaryl compounds efficiently, showcasing its utility in synthetic organic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 903550-26-5)
- Molecular Formula : C₁₄H₂₃BN₂O₃ (MW: 278.16 g/mol).
- Key Differences : The boronate ester is at position 5 instead of position 3. This positional isomerism may alter steric accessibility in coupling reactions.
- Purity : 95% .
1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1003846-21-6)
Substituent Variations
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: Not specified)
- Molecular Formula : C₁₁H₂₀BN₂O₂ (MW: 237.10 g/mol).
- Key Differences : Replaces the THP group with a methyl group at position 1. The smaller substituent reduces steric hindrance but may decrease solubility in polar solvents .
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (PubChem CID: 4961249)
Functional Group Modifications
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 864754-40-5)
- Molecular Formula : C₁₅H₂₅BN₂O₄ (MW: 324.19 g/mol).
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 844891-04-9)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position (Pyrazole) | Key Functional Groups | Purity |
|---|---|---|---|---|---|---|
| 1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1279088-80-0 | C₁₄H₂₃BN₂O₃ | 278.16 | 1 (THP), 3 (boronate) | THP, pinacol boronate | N/A |
| 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 903550-26-5 | C₁₄H₂₃BN₂O₃ | 278.16 | 1 (THP), 5 (boronate) | THP, pinacol boronate | 95% |
| 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | N/A | C₁₆H₂₀BN₂O₂ | 297.16 | Phenyl-linked boronate | Phenyl, pinacol boronate | N/A |
| 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 864754-40-5 | C₁₅H₂₅BN₂O₄ | 324.19 | 1 (dimethoxyethyl), 4 (boronate) | Dimethoxyethyl, boronate | N/A |
Preparation Methods
Pyrazole Formation and Nitrogen Protection
The pyrazole ring is synthesized by reacting hydrazine derivatives with appropriate diketones or equivalents.
The N-1 position is then protected by treatment with tetrahydropyranyl chloride and a base (e.g., triethylamine or pyridine) in anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) at ambient temperature.
This step yields 1-(tetrahydro-2H-pyran-2-yl)pyrazole intermediates with high selectivity and yield.
Installation of the Pinacol Boronate Ester Group
The key borylation step involves palladium-catalyzed cross-coupling between a halogenated pyrazole intermediate (often 3-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole) and bis(pinacolato)diboron.
Typical catalytic systems include PdCl2(dppf)·CH2Cl2 or Pd2(dba)3 with phosphine ligands such as JohnPhos.
The reaction is carried out in mixed solvents like N,N-dimethylformamide (DMF) with water or 1,4-dioxane with water, under an inert atmosphere (argon or nitrogen) at temperatures ranging from 45°C to 80°C for 4 to 16 hours.
Bases such as potassium carbonate, cesium carbonate, or sodium tert-butoxide are used to facilitate the borylation.
After reaction completion (monitored by TLC or LCMS), the mixture is cooled, filtered, and purified by silica gel column chromatography using gradients of ethyl acetate in hexanes.
Representative Experimental Data and Yields
Industrial and Scale-up Considerations
Industrial synthesis may optimize the above procedures by employing continuous flow reactors to improve heat and mass transfer.
Automated synthesis platforms can be used to enhance reproducibility and throughput.
Purification steps are optimized to reduce solvent use and improve product isolation efficiency.
Reaction conditions are fine-tuned to balance reaction time, temperature, and catalyst loading for maximum yield and purity.
Chemical Reaction Analysis
The preparation relies heavily on palladium-catalyzed cross-coupling reactions, a robust method for installing boronate esters on heterocycles.
The tetrahydropyranyl protecting group is stable under these conditions but can be removed later under acidic conditions if needed.
The boronate ester functionality introduced is versatile for further Suzuki-Miyaura coupling reactions, making this compound a valuable intermediate.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents & Catalysts | Conditions | Product |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone | Acid or base catalyst | Ambient to reflux temperature | 1H-Pyrazole |
| 2 | N-Protecting group | 1H-Pyrazole | Tetrahydropyranyl chloride + base | Room temperature, organic solvent | 1-(Tetrahydro-2H-pyran-2-yl)pyrazole |
| 3 | Pd-catalyzed borylation | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole | Pd catalyst, bis(pinacolato)diboron, base, solvent mix | 45–80°C, 4–16 h, inert atmosphere | 1-(Tetrahydro-2H-pyran-2-yl)-3-(pinacol boronate)pyrazole |
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is typically synthesized via palladium-catalyzed cross-coupling or direct borylation methods. For example, a multi-step approach involves coupling a pyrazole precursor with a boronic ester under inert conditions (argon/nitrogen) using Pd(PPh₃)₄ as a catalyst. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed, with reaction temperatures ranging from 80–110°C . The tetrahydro-2H-pyran-2-yl (THP) group is introduced early to protect reactive sites, requiring acidic deprotection in later stages .
Q. What characterization techniques confirm the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify the THP and boronic ester moieties (e.g., THP protons at δ 1.4–4.2 ppm, boronic ester B-O peaks at δ 1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 278.16 for C₁₄H₂₃BN₂O₃) .
- HPLC : Purity analysis (>97%) using C18 columns with acetonitrile/water gradients .
Q. What is the role of the tetrahydro-2H-pyran-2-yl (THP) group in this compound?
The THP group acts as a protecting group for the pyrazole nitrogen, enhancing stability during synthesis. It is selectively removed under mild acidic conditions (e.g., HCl in methanol) to expose the reactive site for further functionalization .
Q. How does the boronic ester moiety influence the compound’s solubility and reactivity?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group increases hydrophobicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water. This moiety enables participation in Suzuki-Miyaura cross-coupling reactions, critical for forming carbon-carbon bonds in drug discovery .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables to test include:
- Catalyst loading : Pd(OAc)₂ vs. PdCl₂(dppf), with 2–5 mol% typically optimal .
- Solvent effects : DMF increases reaction rates but may reduce purity; THF balances yield and side-product formation .
- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes decomposition .
- Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or in-situ IR to track intermediate formation .
Q. What strategies address low regioselectivity in functionalizing the pyrazole ring?
Q. How can contradictions in reported spectroscopic data be resolved?
Discrepancies in NMR shifts (e.g., boronic ester peaks) often arise from solvent polarity or trace moisture. Solutions:
- Standardize deuterated solvents (CDCl₃ vs. DMSO-d₆).
- Use heteronuclear 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- Compare with analogs (e.g., 1-methyl-4-boronic ester pyrazole, δ 1.25 ppm for B-O ).
Q. What challenges arise in using this compound for Suzuki-Miyaura couplings?
- Steric hindrance : The THP group reduces reactivity; substitute with smaller protecting groups (e.g., methyl) .
- Hydrolytic instability : Store under inert conditions; use freshly distilled THF to prevent boronic ester hydrolysis .
- Byproduct formation : Optimize base (K₂CO₃ vs. Cs₂CO₃) and ligand (XPhos) ratios to suppress homocoupling .
Q. How can degradation products be detected and quantified?
Q. What computational tools predict the compound’s bioactivity?
- Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., THP vs. benzyl groups) with IC₅₀ values .
- ADMET prediction : SwissADME estimates logP (2.8) and BBB permeability, guiding CNS drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
